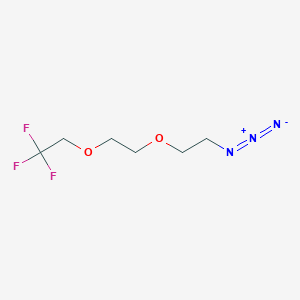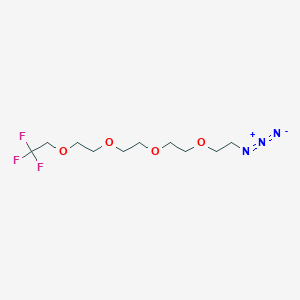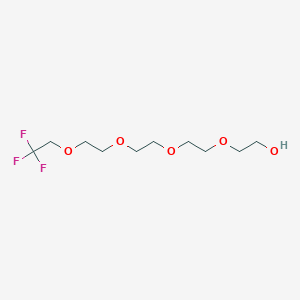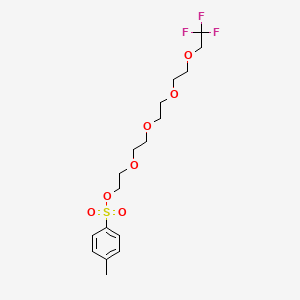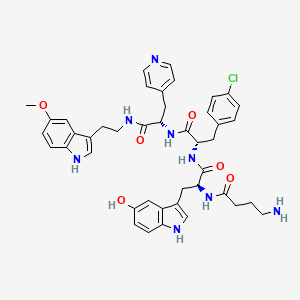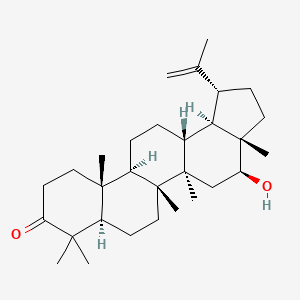
4-Me-PDTic HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Me-PDTic is a potent and selective Kappa Opioid Receptor Antagonist. 4-Me-PDTic had a Ke = 0.37 nM in a [35S]GTPγS binding assay and was 645- and >8100-fold selective for the κ relative to the μ and δ opioid receptors, respectively. Calculated logBB and CNS (central nervous system) multiparameter optimization (MPO) and low molecular weight values all predict that 4-Me-PDTic will penetrate the brain and pharmacokinetic studies in rats shows that 4-Me-PDTic does indeed penetrate the brain.
Aplicaciones Científicas De Investigación
Reductive Degradation of Chlorinated Organic Pollutants : A study by Yang et al. (2013) explored the use of Pd/Al nanoparticles in the hydrodechlorination of chlorinated organic compounds. This could be relevant to the field of environmental remediation and pollution control.
Electrocatalytic Hydrodechlorination : Another study by Yang, Yu, and Shuai (2007) investigated the hydrodechlorination of 4-chlorobiphenyl using palladized nickel foam. This study might provide insights into electrocatalytic processes for environmental applications.
Anti-Cancer, Anti-Inflammatory, and Antioxidant Studies : The work of Zulfiqar et al. (2021) on 4-(pyrrolidine-2,5‑dione‑1-yl)phenol and its potential as an anti-inflammatory and anticancer agent illustrates the importance of chemical synthesis in pharmaceutical research.
Environmental Catalytic Applications : Research by Tian et al. (2018) on palladium nanoparticles for the catalytic reduction of organic pollutants highlights the role of nanotechnology in environmental science.
Corrosion Inhibition in Acidic Conditions : The study by Al-amiery et al. (2013) on corrosion inhibition in hydrochloric acid conditions demonstrates the applications in materials science, particularly in protecting metals from corrosion.
Propiedades
Número CAS |
2209073-52-7 |
|---|---|
Nombre del producto |
4-Me-PDTic HCl |
Fórmula molecular |
C21H35Cl2N3O2 |
Peso molecular |
432.43 |
Nombre IUPAC |
(3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)-methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Dihydrochloride |
InChI |
InChI=1S/C21H33N3O2.2ClH/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19;;/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26);2*1H/t19-,20-;;/m1../s1 |
Clave InChI |
UDTZTCZUETYIOL-WUMQWIPTSA-N |
SMILES |
O=C([C@@H]1NCC2=C(C=CC(O)=C2)C1)N[C@H](CN3CCC(C)CC3)C(C)C.[H]Cl.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-Me-PDTic HCl; 4-Me-PDTic hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
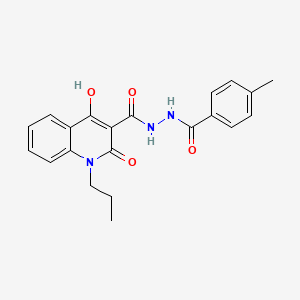
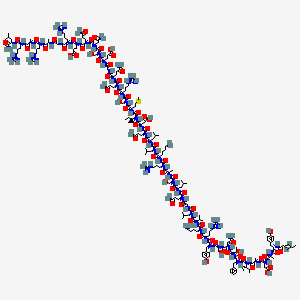
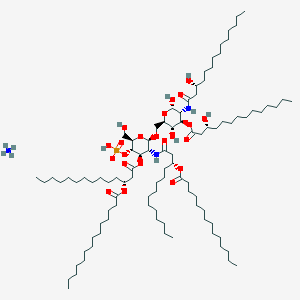
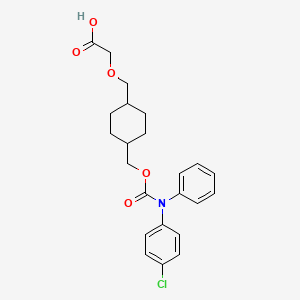

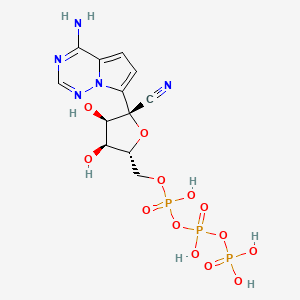
![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)
